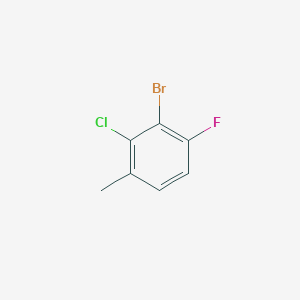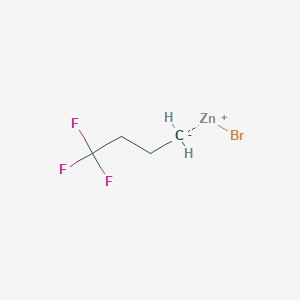![molecular formula C10H12O4 B14874255 9-methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol](/img/structure/B14874255.png)
9-methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol is a heterocyclic organic compound that features a benzodioxepin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with methoxy-substituted benzaldehydes . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxepin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
9-methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 9-methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 3,4-dihydro-2H-1,5-benzodioxepin-7-amine
- 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-7-methoxy-6-propyl-chromen-4-one
Uniqueness
9-methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol is unique due to its specific methoxy and hydroxyl substitutions on the benzodioxepin ring. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
6-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-ol |
InChI |
InChI=1S/C10H12O4/c1-12-8-5-7(11)6-9-10(8)14-4-2-3-13-9/h5-6,11H,2-4H2,1H3 |
InChI Key |
GJRFXSAZYUAJBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCCCO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


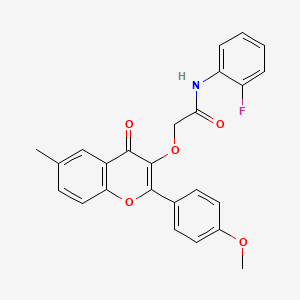
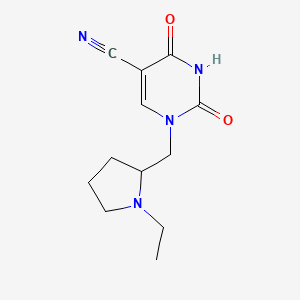
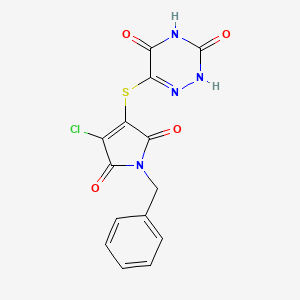
![3-(3-phenyl-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14874184.png)
![1'-(Methylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B14874190.png)
![2-Azaspiro[4.5]decan-6-one hydrochloride](/img/structure/B14874191.png)
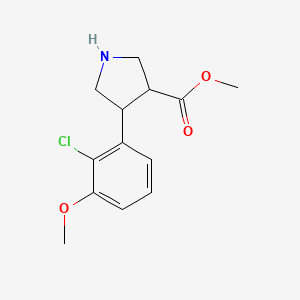
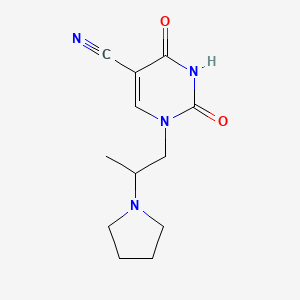


![4-(bromomethyl)-6,7-dihydro-4H-thieno[3,2-c]pyran](/img/structure/B14874217.png)

